molecular formula C13H14ClN3S B2630571 3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1544955-80-7

3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2630571
CAS No.: 1544955-80-7
M. Wt: 279.79
InChI Key: UIWYUTWNKLOXIE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,4,8-triazaspiro[45]dec-3-ene-2-thione is a chemical compound with the molecular formula C14H15ClN2S It is known for its unique spiro structure, which includes a chlorophenyl group and a triazaspirodecene core

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 4-chlorobenzaldehyde with a suitable amine, followed by cyclization and thiolation steps. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1,4,8-triazaspiro[4

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Research has explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigations into its pharmacological effects suggest potential therapeutic applications.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can be compared with other similar compounds, such as:

    3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: This compound shares a similar spiro structure but differs in the substituents on the phenyl ring and the diazaspirodecene core.

    Indole derivatives: These compounds also exhibit diverse biological activities and are used in various scientific research applications.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3S/c14-10-3-1-9(2-4-10)11-12(18)17-13(16-11)5-7-15-8-6-13/h1-4,15H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWYUTWNKLOXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=S)C(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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